13-OxoODE-d3
Description
13-OxoODE-d3 (13-KODE-d3) is a deuterium-labeled analog of 13-oxo-9Z,11E-octadecadienoic acid (13-OxoODE), a bioactive oxylipin derived from the oxidation of linoleic acid. It contains three deuterium atoms at positions 9, 10, and 12, with the molecular formula C₁₈H₂₇D₃O₃ and a molecular weight of 297.45 g/mol . This compound serves as a critical internal standard for the quantification of endogenous 13-OxoODE in biological matrices using GC- or LC-mass spectrometry, ensuring high precision due to its isotopic purity (≥99%) and structural similarity to the unlabeled form .
13-OxoODE is enzymatically produced from 13-HODE via NAD⁺-dependent dehydrogenases in rat colonic mucosa and is implicated in cell proliferation and erythrocyte maturation through its esterification into phospholipids in reticulocyte membranes . Its deuterated form, this compound, is stable for ≥2 years when stored at -80°C in acetonitrile solution .
Properties
Molecular Formula |
C18H26D3O3 |
|---|---|
Molecular Weight |
297.5 |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/i4D,6D,7D,9D |
InChI Key |
JHXAZBBVQSRKJR-PSBNAEKJSA-N |
SMILES |
CCCCCC(/C=C/C([2H])=C([2H])CC([2H])C([2H])CCCCC(O)=O)=O |
Synonyms |
13-KODE-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings :
- Isotopic Labeling : this compound and 9-OxoODE-d3 share identical molecular formulas but differ in deuterium positions and double-bond geometry, leading to distinct chromatographic retention times in MS analysis .
- Functional Groups : The ω-terminal alkyne in 13-OxoODE Alkyne enables bioorthogonal tagging for cellular localization studies, unlike the deuterated forms used for quantification .
- Biological Activity: Non-deuterated analogs like 9-OxoOTrE exhibit antimicrobial properties, whereas this compound is biologically inert due to its role as a passive internal standard .
Comparison with Isotopically Labeled Internal Standards
Key Findings :
- Sensitivity : this compound demonstrates superior sensitivity in LC-MS/MS compared to 15(S)-HEPE-d5 , attributed to its optimized deuterium placement minimizing ion suppression .
- Stability : All deuterated standards exhibit long-term stability, but 15(S)-HETE-d8 shows marginally better longevity due to fewer labile functional groups .
Functional Comparison with Oxylipin Derivatives
- 13-OxoODE Alkyne vs. This compound: The alkyne derivative is used for spatiotemporal tracking of oxylipins in live cells via click chemistry, whereas this compound is restricted to quantitative MS workflows . Solubility differences: 13-OxoODE Alkyne requires ethanol or chloroform for dissolution, while this compound is supplied in acetonitrile .
13-OxoODE vs. 9-OxoOTrE :
Research Implications and Limitations
- Advantages of this compound :
- Limitations: Limited commercial availability of custom deuterated analogs (e.g., 9-OxoODE-d3) . Requires specialized storage conditions (-80°C) to prevent degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
